molecular formula C10H16N4 B2690364 3-(4-Methylpiperazin-1-yl)pyridin-2-amine CAS No. 1565540-62-6

3-(4-Methylpiperazin-1-yl)pyridin-2-amine

Cat. No.: B2690364
CAS No.: 1565540-62-6
M. Wt: 192.266
InChI Key: BOMRADAXQDYILQ-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) and Piperazine (B1678402) Heterocyclic Chemistry Research

Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of medicinal chemistry. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is considered a "privileged scaffold" in drug development. chemijournal.com It is a structural component found in a vast number of natural products, vitamins, and a significant percentage of FDA-approved drugs. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing the binding of a molecule to biological targets like enzymes and receptors, and improving its pharmacokinetic properties. nih.gov The versatility of the pyridine ring allows for easy functionalization at various positions, enabling chemists to fine-tune the steric, electronic, and physical properties of a molecule to optimize its biological activity. rsc.org

Similarly, the piperazine ring is another crucial heterocyclic motif frequently incorporated into drug candidates. nih.gov This six-membered, non-aromatic ring containing two nitrogen atoms is valued for its ability to improve the aqueous solubility and oral bioavailability of drug molecules. The piperazine scaffold is a core fragment in a variety of successful drugs. nih.govresearchgate.net The combination of a pyridine core with a piperazine side chain is a well-established strategy in medicinal chemistry to create hybrid molecules with enhanced pharmacological activity. nih.gov Therefore, 3-(4-methylpiperazin-1-yl)pyridin-2-amine is situated at the intersection of two highly significant areas of heterocyclic research, representing a pre-validated structural combination for engaging with biological systems.

Historical Emergence and Significance in Chemical Literature

The precise historical debut of this compound in chemical literature is not marked by a singular, high-profile discovery. Instead, its emergence is intertwined with the broader expansion of synthetic and medicinal chemistry focused on creating libraries of compounds for high-throughput screening. Its significance is not that of a standalone discovery but as a readily accessible synthetic intermediate.

The value of this and structurally related aminopyridines functionalized with piperazine moieties became increasingly apparent with the rise of targeted therapies, particularly in the development of kinase inhibitors. Many successful kinase inhibitors, such as Imatinib, feature a similar arrangement of aromatic and heterocyclic rings linked by amine and amide functionalities, often incorporating a methylpiperazine group to enhance solubility and target engagement. mdpi.comresearchgate.net The appearance of this compound in chemical catalogs and research articles reflects the demand for versatile building blocks to support these research programs. Its primary role in the literature is as a reactant in coupling reactions to construct larger, more complex molecules for biological evaluation.

Role as a Key Research Scaffold and Synthetic Intermediate for Novel Chemical Entities

The principal application of this compound in academic and industrial research is as a synthetic intermediate and structural scaffold. chemimpex.com Its bifunctional nature—possessing a reactive primary amine on the pyridine ring and a tertiary amine within the piperazine moiety—makes it a versatile component for building molecular diversity.

The primary amino group at the 2-position of the pyridine ring is a key functional handle. It can readily participate in a wide range of chemical transformations, such as amide bond formation, urea (B33335) synthesis, and transition metal-catalyzed cross-coupling reactions. These reactions allow for the attachment of various other molecular fragments, enabling the systematic exploration of the chemical space around the core scaffold. This strategy is central to structure-activity relationship (SAR) studies, where researchers methodically alter a molecule's structure to identify the key features responsible for its biological activity. researchgate.net

The 4-methylpiperazine group is also a critical feature. It is often incorporated into drug candidates to improve their physicochemical properties, such as solubility and membrane permeability, which are crucial for oral bioavailability. nih.gov This moiety is a common feature in molecules designed to be kinase inhibitors and anticancer agents. For instance, derivatives of this scaffold are investigated for their potential to inhibit key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. nih.gov The compound serves as a crucial building block in the synthesis of potential therapeutic agents targeting a range of diseases, from cancer to neurological disorders. chemimpex.com

The table below illustrates the utility of the (4-methylpiperazin-1-yl)pyridin-amine core as a scaffold for developing various research compounds.

Derivative ClassCore ScaffoldTherapeutic Area of ResearchExample Target/Application
Pyridopyrimidines(4-methylpiperazin-1-yl)pyridin-amineOncologyKinase Inhibitors (e.g., for GSK-3β) researchgate.net
Indole-Pyrimidines(4-methylpiperazin-1-yl)pyridin-amineOncology, Inflammatory DiseasesJanus Kinase (JAK) 1 Inhibitors nih.gov
Imidazopyridines(4-methylpiperazin-1-yl)pyridin-amineOncologyPI3K/mTOR dual inhibitors nih.gov
Benzamides(4-methylpiperazin-1-yl)pyridin-amineOncologyTyrosine Kinase Inhibitors (e.g., Imatinib-like structures) mdpi.comnih.gov
Pyridones(4-methylpiperazin-1-yl)pyridin-amineMetabolic DiseasesAnti-Diabetic Nephropathy Agents nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-13-5-7-14(8-6-13)9-3-2-4-12-10(9)11/h2-4H,5-8H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMRADAXQDYILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(N=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 3 4 Methylpiperazin 1 Yl Pyridin 2 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution compared to benzene. However, the presence of the powerful electron-donating amino group (-NH₂) at the C2 position significantly activates the ring towards electrophilic attack. This activation is further enhanced by the electron-donating nature of the 4-methylpiperazin-1-yl substituent at the C3 position.

The 2-amino group is a strong ortho, para-director. In this molecule, the positions ortho to the amino group are C3 (already substituted) and the ring nitrogen, while the position para is C5. The 3-(4-methylpiperazin-1-yl) group also directs electrophiles to its ortho positions (C2 and C4) and para position (C6). The concerted directing effects of these two powerful activating groups strongly favor electrophilic substitution at the C5 position, which is para to the highly activating amino group. Substitution at C4 and C6 is also possible but may be sterically hindered or electronically less favored compared to C5.

Common electrophilic substitution reactions for highly activated pyridines include halogenation and nitration.

Halogenation : Direct halogenation of 2-aminopyridine (B139424) derivatives with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) typically occurs at the C5 position. researchgate.netresearchgate.net For 3-(4-methylpiperazin-1-yl)pyridin-2-amine, reaction with one equivalent of NBS would be expected to yield 5-bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine selectively.

Nitration : Nitration of 2-aminopyridines can be complex. Direct nitration often leads to the formation of a nitramine intermediate (at the exocyclic amino group), which can then rearrange to place a nitro group on the ring, typically at the 5-position. sapub.org However, the reaction conditions must be carefully controlled to avoid side reactions. For substrates with multiple activating groups, nitration is expected to proceed under milder conditions than for pyridine itself.

ReactionReagentExpected Major ProductReference Analogues
BrominationN-Bromosuccinimide (NBS)5-Bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine2-Aminopyrazine, 2-Aminopyridine researchgate.netresearchgate.net
ChlorinationN-Chlorosuccinimide (NCS)5-Chloro-3-(4-methylpiperazin-1-yl)pyridin-2-amine2-Aminopyrazine researchgate.net
NitrationHNO₃ / H₂SO₄ (controlled)5-Nitro-3-(4-methylpiperazin-1-yl)pyridin-2-amine2-Aminopyridine sapub.org

Nucleophilic Reactions at the Pyridine and Piperazine (B1678402) Moieties

Due to the high electron density conferred by the amino and piperazinyl substituents, the pyridine ring of this compound is deactivated towards nucleophilic aromatic substitution (SNAr). Reactions like the Chichibabin amination, which require an electron-deficient ring, are not feasible on this substrate. chemistry-online.compearson.com

Nucleophilic attack on the pyridine ring would likely require prior activation. For instance, alkylation of the pyridine ring nitrogen would form a pyridinium salt, rendering the C2 and C6 positions highly electrophilic and susceptible to attack by nucleophiles. nih.govresearchgate.net

The more probable sites for nucleophilic behavior are the nitrogen atoms of the piperazine ring. The N4'-methyl nitrogen is a tertiary amine and can act as a nucleophile. For example, it can be further alkylated by a reactive alkyl halide to form a quaternary ammonium salt or react with other strong electrophiles. The N1' nitrogen is part of an N-arylpiperazine system, which makes its lone pair less available due to delocalization into the pyridine ring, rendering it significantly less nucleophilic than the N4' nitrogen.

Chemical Modifications of the Amine Functional Group

The exocyclic primary amine at the C2 position is the most nucleophilic and sterically accessible nitrogen atom for many reactions, serving as a key handle for chemical modification.

The 2-amino group undergoes facile acylation with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. This reaction is a cornerstone in the synthesis of many pharmaceuticals. A prominent example is the synthesis of Imatinib, where a structurally related 2-aminopyrimidine derivative is acylated by 4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride. ecnu.edu.cn This demonstrates the high reactivity of the 2-amino group towards acylation even in complex molecular settings.

Similarly, sulfonylation of the 2-amino group can be achieved using sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form the corresponding sulfonamide.

Reaction TypeReagent ExampleProduct Type
Acylation4-((4-Methylpiperazin-1-yl)methyl)benzoyl chlorideN-(3-(4-Methylpiperazin-1-yl)pyridin-2-yl)benzamide derivative
AcylationAcetic AnhydrideN-(3-(4-Methylpiperazin-1-yl)pyridin-2-yl)acetamide
Sulfonylationp-Toluenesulfonyl chlorideN-(3-(4-Methylpiperazin-1-yl)pyridin-2-yl)-4-methylbenzenesulfonamide

Alkylation can potentially occur at three distinct nitrogen atoms in the molecule: the exocyclic 2-amino group, the pyridine ring nitrogen, and the N4' nitrogen of the piperazine ring. The site of alkylation depends on the nature of the alkylating agent and the reaction conditions.

Exocyclic 2-Amino Group : Alkylation of the primary amino group can occur with alkyl halides, though it can be difficult to control and may lead to mixtures of mono- and di-alkylated products. nih.gov Reductive amination provides a more controlled method for mono-alkylation.

Pyridine Ring Nitrogen : Reaction with strong alkylating agents like methyl iodide or methyl triflate can lead to quaternization of the pyridine ring nitrogen, forming a pyridinium salt. nih.gov This modification significantly alters the electronic properties of the pyridine ring.

Piperazine N4' Nitrogen : The tertiary amine of the piperazine ring can be alkylated with an alkyl halide to form a quaternary piperazinium salt. This is a common reaction for tertiary amines.

The primary amino group at the C2 position readily undergoes condensation reactions with aldehydes and ketones, typically under acidic catalysis with removal of water, to form the corresponding imines (Schiff bases). tandfonline.comwikipedia.org This reaction is reversible and is driven to completion by removing the water formed, for instance, by azeotropic distillation. wikipedia.org These Schiff bases can serve as intermediates for further synthetic transformations.

Carbonyl CompoundConditionsProduct Type
BenzaldehydeAcetic acid (cat.), Toluene, refluxN-Benzylidene-3-(4-methylpiperazin-1-yl)pyridin-2-amine
AcetoneAcetic acid (cat.), refluxN-(Propan-2-ylidene)-3-(4-methylpiperazin-1-yl)pyridin-2-amine
Cyclohexanonep-Toluenesulfonic acid (cat.), refluxN-Cyclohexylidene-3-(4-methylpiperazin-1-yl)pyridin-2-amine

Heterocyclic Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions of the pyridine nucleus are not common transformations and typically require specific, often harsh, conditions or specially designed substrates. While methods for the expansion of pyridines to seven-membered azepine rings have been reported, their applicability to a complex, electron-rich, and heavily substituted system like this compound is not documented in the literature. Such transformations are considered synthetically challenging and would not be a typical pathway for this molecule under standard laboratory conditions.

Oxidation and Reduction Pathways of the Pyridine and Piperazine Rings

The presence of multiple nitrogen atoms with varying hybridization and electronic environments in this compound provides several sites for oxidative and reductive transformations.

Oxidation Pathways:

The pyridine and piperazine rings are both susceptible to oxidation, though typically under different conditions and yielding different product types.

Pyridine Ring Oxidation: The pyridine nitrogen is a common site for oxidation, leading to the corresponding N-oxide. This transformation is often achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can exhibit altered reactivity and is a key intermediate in the synthesis of various pyridine derivatives. The amino group at the 2-position can also influence the electronic properties of the ring, potentially directing oxidation to other positions or participating in oxidative coupling reactions under specific conditions. For instance, studies on related aminothienopyridines have shown that oxidation can lead to unexpected dimerization products. acs.orgnih.gov Furthermore, metabolic oxidation of substituted 2-aminopyridines has been reported to form reactive metabolites, indicating the ring's susceptibility to biological oxidation. nih.gov

Piperazine Ring Oxidation: The tertiary amino groups of the piperazine ring are also prone to oxidation. The N-methyl group can undergo oxidative N-dealkylation, a common metabolic pathway for many N-arylpiperazine-containing drugs, often catalyzed by cytochrome P450 enzymes. nih.gov This process would yield 3-(piperazin-1-yl)pyridin-2-amine. Additionally, oxidation at the piperazine nitrogens can lead to the formation of N-oxides. The specific site of N-oxidation (pyridine vs. piperazine) would likely depend on the steric and electronic environment of each nitrogen atom and the choice of oxidant.

Reduction Pathways:

Reduction of the pyridine and piperazine moieties generally requires more forcing conditions than oxidation.

Pyridine Ring Reduction: The aromatic pyridine ring can be reduced to a piperidine ring through catalytic hydrogenation. This typically requires high pressure and temperature, along with catalysts such as platinum, palladium, or rhodium. The specific conditions would need to be optimized to achieve selective reduction of the pyridine ring without affecting other functional groups. The reduction of pyridine N-oxides back to the parent pyridine is a more facile process and can be achieved with a variety of reducing agents. nih.gov

Piperazine Ring Stability: The saturated piperazine ring is generally stable to reduction. However, precursors to the piperazine ring, such as pyrazines or dihydropyrazines, are readily reduced to piperazines. nih.gov This suggests that if the piperazine ring were to be formed synthetically from an unsaturated precursor, reduction would be a key step.

The following table summarizes the plausible oxidation and reduction pathways for this compound based on the reactivity of analogous structures.

Ring SystemTransformationReagents/Conditions (from analogous systems)Plausible Product(s)
Pyridine N-OxidationH₂O₂, Acetic Acid; m-CPBAThis compound 1-oxide
Reduction (of N-oxide)PCl₃, H₂This compound
Ring HydrogenationH₂, Pt/Pd/Rh catalyst, high pressure/temp3-(4-Methylpiperazin-1-yl)piperidin-2-amine
Piperazine N-Dealkylation (Oxidative)Metabolic (e.g., CYP enzymes)3-(Piperazin-1-yl)pyridin-2-amine
N-OxidationH₂O₂, m-CPBA4-(2-Aminopyridin-3-yl)-1-methylpiperazine 1-oxide or 4-oxide

Mechanistic Investigations of Key Transformation Pathways

While specific mechanistic studies for this compound are not available, the mechanisms of key transformations can be inferred from related systems.

Mechanism of Pyridine N-Oxidation:

The oxidation of the pyridine nitrogen to an N-oxide with a peroxy acid like m-CPBA is a well-established reaction. The mechanism involves the nucleophilic attack of the pyridine nitrogen lone pair on the electrophilic oxygen of the peroxy acid. This is a concerted process that results in the formation of the N-oxide and the corresponding carboxylic acid as a byproduct.

Mechanism of 2-Aminopyridine Formation from Pyridine N-Oxides:

The synthesis of 2-aminopyridines often proceeds through the corresponding N-oxide. One established pathway involves a reaction analogous to the Zincke reaction. thieme-connect.com In this type of mechanism, the pyridine N-oxide is first activated, for example, with trifluoroacetic anhydride, to form a reactive intermediate. This intermediate can then react with an amine nucleophile at the 2-position, leading to a ring-opened intermediate. Subsequent ring-closure and elimination steps regenerate the aromatic pyridine ring with the amino group at the 2-position. While this describes the formation of a 2-aminopyridine, the principles of nucleophilic attack on an activated pyridine ring are relevant to its reactivity.

Mechanism of Piperazine Ring Opening:

Under certain conditions, such as in the presence of reactive intermediates like benzynes, the piperazine ring can undergo ring-opening reactions. researchgate.net Mechanistic proposals for such reactions often involve the formation of a quaternary ammonium salt intermediate. Subsequent nucleophilic attack can lead to the cleavage of a carbon-nitrogen bond, resulting in a ring-opened product. The specific pathway and resulting products are highly dependent on the reactants and reaction conditions.

The following table outlines the proposed mechanistic steps for key transformations based on studies of related compounds.

TransformationProposed Mechanistic Steps (from analogous systems)Key Intermediates
Pyridine N-Oxidation 1. Nucleophilic attack of pyridine nitrogen on the electrophilic oxygen of a peroxy acid. 2. Concerted proton transfer and cleavage of the O-O bond.Transition state involving pyridine, peroxy acid, and proton transfer.
Reduction of Pyridine Ring 1. Adsorption of the pyridine ring onto the surface of a heterogeneous catalyst. 2. Stepwise addition of hydrogen atoms to the aromatic ring.Partially hydrogenated pyridine intermediates adsorbed on the catalyst surface.
Piperazine N-Dealkylation 1. Oxidation of the N-methyl group by an oxidizing agent (e.g., cytochrome P450) to form a carbinolamine. 2. Spontaneous decomposition of the carbinolamine to yield the demethylated piperazine and formaldehyde.Carbinolamine intermediate.

Based on a thorough review of the available scientific literature, it is not possible to generate a detailed article on the derivatization and analogue synthesis specifically for the "this compound" scaffold that adheres to the provided outline.

The search for specific research findings, synthetic protocols, and design principles for derivatizing this exact compound did not yield sufficient data. The existing literature focuses on related but structurally distinct molecules, such as Imatinib, or discusses general modification strategies for pyridine, piperazine, and aminopyridine moieties without specific examples starting from the this compound scaffold.

Consequently, writing an article that is both scientifically accurate and strictly compliant with the detailed subsections of the user's request (Scaffold Modification, Rational Design, and specific modifications at the Pyridine, Piperazine, and Exocyclic Amine moieties) cannot be accomplished without speculating or extrapolating from general principles, which would violate the core requirement for factual accuracy based on published research.

Derivatization Strategies and Analogue Synthesis Based on the 3 4 Methylpiperazin 1 Yl Pyridin 2 Amine Scaffold

Combinatorial Chemistry and High-Throughput Synthesis Methodologies

The structure of 3-(4-methylpiperazin-1-yl)pyridin-2-amine is well-suited for combinatorial chemistry and high-throughput synthesis (HTS) approaches, which are pivotal in modern drug discovery for rapidly generating large numbers of diverse analogues. These methodologies allow for the systematic modification of the scaffold to explore the structure-activity relationship (SAR).

High-throughput synthesis can be employed to create extensive libraries of derivatives. Automated synthesis platforms can perform parallel reactions in microtiter plates, enabling the rapid production of hundreds or thousands of unique compounds. The primary amino group at the 2-position of the pyridine (B92270) ring is a versatile handle for a wide array of chemical transformations. For instance, a library of amides can be readily synthesized by reacting the scaffold with a diverse set of carboxylic acids or their activated derivatives (e.g., acid chlorides, acyl fluorides). Similarly, sulfonamides can be prepared using a variety of sulfonyl chlorides.

Another key functional group for derivatization is the secondary amine within the piperazine (B1678402) ring, although in the parent compound it is already methylated. For analogue synthesis, starting with the corresponding des-methylpiperazine derivative, 3-(piperazin-1-yl)pyridin-2-amine, would provide a handle for diversification. This secondary amine can be alkylated or acylated with a wide range of building blocks.

The pyridine ring itself can also be a target for derivatization, although this often requires more specific reaction conditions to control regioselectivity. C-H activation and cross-coupling reactions are powerful tools for introducing substituents onto the pyridine core.

A hypothetical high-throughput synthesis workflow for derivatizing the 3-(piperazin-1-yl)pyridin-2-amine scaffold is outlined below:

Table 1: High-Throughput Synthesis Workflow Example

Step Action Reagents/Conditions Outcome
1 Scaffold Preparation Synthesis of 3-(piperazin-1-yl)pyridin-2-amine Starting material for derivatization
2 Parallel Acylation Array of diverse carboxylic acids, coupling agents (e.g., HATU, EDCI) Library of N-acyl piperazine derivatives
3 Parallel Alkylation Array of diverse alkyl halides, reductive amination with aldehydes/ketones Library of N-alkyl piperazine derivatives
4 Parallel Amidation Array of diverse carboxylic acids, coupling agents Library of 2-amido pyridine derivatives

| 5 | Purification & Analysis | High-throughput purification (e.g., mass-directed HPLC), LC-MS analysis | Purified and characterized compound library |

This parallel synthesis approach allows for the creation of a large and diverse chemical library in a short period, which can then be screened for biological activity.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Controlling the regioselectivity and stereoselectivity of derivatization reactions is crucial for the synthesis of well-defined and potent drug candidates. The this compound scaffold presents several potential sites for reaction, and achieving selectivity is a key synthetic challenge.

Regioselectivity:

The primary sites for derivatization are the 2-amino group and the pyridine ring carbons. The 2-amino group is generally the most nucleophilic site and will readily react with electrophiles such as acyl chlorides or sulfonyl chlorides. Reactions on the pyridine ring are more complex. Electrophilic aromatic substitution on a 2-aminopyridine (B139424) is directed to the 3- and 5-positions. However, the presence of the bulky piperazine group at the 3-position may sterically hinder reaction at this site, potentially favoring substitution at the 5-position.

The relative reactivity of the different positions can be influenced by the reaction conditions. For instance, under acidic conditions, the pyridine nitrogen can be protonated, deactivating the ring towards electrophilic attack. Conversely, metal-catalyzed C-H activation reactions can be directed to specific positions by using appropriate directing groups or ligands.

Table 2: Potential Regioselective Reactions on the Pyridine Ring

Position Reaction Type Potential Reagents Expected Outcome
C-4 C-H Activation/Functionalization Transition metal catalysts (e.g., Pd, Rh) with appropriate directing groups Introduction of aryl, alkyl, or other functional groups
C-5 Electrophilic Aromatic Substitution Halogenating agents (e.g., NBS, NCS), Nitrating agents Halogenation, Nitration

| C-6 | Nucleophilic Aromatic Substitution (on a pre-functionalized ring) | Amines, alkoxides on a 6-halopyridine precursor | Introduction of amino or alkoxy groups |

Stereoselectivity:

The parent compound, this compound, is achiral. However, stereocenters can be introduced during the derivatization process, leading to the formation of enantiomers or diastereomers. The synthesis of stereochemically pure compounds is often essential for optimal pharmacological activity and to avoid off-target effects.

Stereoselectivity can be achieved in several ways:

Use of Chiral Building Blocks: Reacting the scaffold with enantiomerically pure reagents (e.g., chiral carboxylic acids, chiral alkylating agents) will result in the formation of diastereomeric products that can often be separated by chromatography.

Asymmetric Catalysis: The use of chiral catalysts can enantioselectively introduce new stereocenters. For example, asymmetric hydrogenation of a double bond introduced into a side chain or asymmetric alkylation of a prochiral center could be employed.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the scaffold to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product.

For instance, if a carbonyl group is introduced into a side chain attached to the piperazine nitrogen, its asymmetric reduction using a chiral reducing agent (e.g., a CBS reagent) would lead to the formation of a chiral alcohol.

Table 3: Strategies for Stereoselective Derivatization

Strategy Description Example
Chiral Reagent Acylation of the 2-amino group with a chiral carboxylic acid. Reaction with (S)-ibuprofen acid chloride.
Asymmetric Catalyst Asymmetric reduction of a ketone derivative. Use of a chiral oxazaborolidine catalyst for ketone reduction.

| Chiral Auxiliary | Attachment of a chiral auxiliary to the piperazine nitrogen to direct a subsequent alkylation. | Evans' chiral auxiliary directed alkylation. |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between atoms within the molecule.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei. For 3-(4-Methylpiperazin-1-yl)pyridin-2-amine, ¹H, ¹³C, and ¹⁵N NMR spectra offer distinct insights into its structure.

¹H NMR: The proton NMR spectrum displays characteristic signals for the aminopyridine ring and the methylpiperazine moiety. The pyridine (B92270) ring protons typically appear as distinct multiplets in the aromatic region. The proton at position 6 is expected to be the most downfield due to the deshielding effect of the ring nitrogen. The protons on the piperazine (B1678402) ring appear as multiplets in the aliphatic region, with those adjacent to the pyridine ring being more deshielded than those adjacent to the N-methyl group. A characteristic singlet for the N-methyl protons is also observed. The broad singlet for the -NH₂ protons is typically observed in the midfield region and its chemical shift can be concentration and solvent dependent.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The pyridine ring carbons resonate in the aromatic region (~105-160 ppm), with the carbon atom attached to the primary amine group (C2) and the carbon atom bonded to the piperazine nitrogen (C3) having characteristic shifts. The piperazine ring carbons appear in the aliphatic region (~45-55 ppm), along with the N-methyl carbon, which typically resonates at a more shielded (upfield) position.

¹⁵N NMR: While less common, ¹⁵N NMR can distinguish between the different nitrogen environments in the molecule. Four distinct signals are expected: one for the primary amine (-NH₂), one for the pyridine ring nitrogen, and two for the tertiary amine nitrogens of the piperazine ring (one attached to the pyridine and one to the methyl group). The chemical shifts are sensitive to hybridization and substitution. Pyridine-like nitrogens are typically found in the range of 230 to 330 ppm, while aliphatic amines appear between 0 and 100 ppm, relative to nitromethane researchgate.net.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are predicted values based on analyses of similar structures and may vary based on solvent and experimental conditions.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine H-4~6.6 - 6.8 (dd)-
Pyridine H-5~7.4 - 7.6 (dd)-
Pyridine H-6~8.0 - 8.2 (dd)-
Pyridine C-2-~158 - 161
Pyridine C-3-~120 - 123
Pyridine C-4-~112 - 115
Pyridine C-5-~137 - 140
Pyridine C-6-~148 - 150
NH₂~5.0 - 6.0 (br s)-
Piperazine CH₂ (adjacent to Pyridine)~3.0 - 3.2 (t)~52 - 55
Piperazine CH₂ (adjacent to N-CH₃)~2.5 - 2.7 (t)~54 - 57
N-CH₃~2.3 - 2.5 (s)~45 - 47

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would show correlations between the adjacent protons on the pyridine ring (H-4 with H-5, and H-5 with H-6) tandfonline.com. It would also show correlations between the protons on adjacent carbons within the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons tandfonline.com. This is essential for definitively assigning the carbon signals. For example, it would show a cross-peak between the N-methyl proton singlet and the N-methyl carbon signal, as well as correlations for each C-H pair on the pyridine and piperazine rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for establishing the connectivity of different molecular fragments tandfonline.com. A key correlation would be observed between the piperazine protons adjacent to the pyridine ring and the C-3 carbon of the pyridine ring, unambiguously confirming the point of attachment. Correlations between the pyridine proton H-4 and carbons C-2, C-3, C-5, and C-6 would also be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. NOESY can help to determine the preferred conformation of the molecule. For instance, correlations might be observed between the piperazine protons at the 3-position and the H-4 proton of the pyridine ring, providing insight into the spatial arrangement of the two ring systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The molecular formula for this compound is C₁₀H₁₆N₄. HRMS can confirm this composition by matching the experimentally measured exact mass with the theoretically calculated mass.

Table 2: HRMS Data

Molecular FormulaCalculated Monoisotopic Mass [M+H]⁺
C₁₀H₁₇N₄193.1499

In tandem mass spectrometry (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides valuable structural information tandfonline.com. For this compound, fragmentation is expected to occur primarily within the piperazine ring, as this is a common pathway for N-arylpiperazines. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which is not the case here (C₁₀H₁₆N₄, MW=192.26), but its fragments containing nitrogen will follow this principle arkat-usa.org.

A primary fragmentation pathway would involve the cleavage of the piperazine ring, leading to characteristic neutral losses and charged fragments.

Table 3: Predicted MS/MS Fragmentation

m/z (Predicted)Proposed Fragment Structure/Loss
193.15[M+H]⁺
122.08[M+H - C₄H₉N]⁺ (Loss of N-methylaziridine fragment from piperazine ring)
95.06[M+H - C₅H₁₂N₂]⁺ (Loss of N-methylpiperazine)
71.09[C₄H₁₁N₂]⁺ (Methylpiperazine fragment cation)

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of functional groups, providing a molecular fingerprint.

The spectrum of this compound is characterized by several key vibrational modes. The N-H stretching vibrations of the primary amine group are typically observed as one or two sharp bands in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching of the pyridine ring appears just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperazine and methyl groups are found just below 3000 cm⁻¹. The region between 1400-1650 cm⁻¹ is complex, containing C=C and C=N stretching vibrations of the pyridine ring, as well as the N-H scissoring (bending) vibration of the amino group. The C-N stretching vibrations for the aryl-amine and alkyl-amine bonds appear in the 1250-1350 cm⁻¹ region.

Table 4: Characteristic IR and Raman Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amine)Symmetric & Asymmetric Stretch3300 - 3500
N-H (Amine)Scissoring (Bending)1610 - 1650
C-H (Aromatic)Stretch3000 - 3100
C-H (Aliphatic)Stretch2800 - 3000
C=C / C=N (Pyridine Ring)Ring Stretch1400 - 1620
C-N (Aryl-N)Stretch1260 - 1330
C-N (Alkyl-N)Stretch1000 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for studying the electronic transitions within this compound. The molecule's structure, featuring a substituted pyridine ring, possesses both π-bonding and non-bonding (n) electrons, which are responsible for its characteristic absorption of UV-Vis light. The absorption of photons in this region excites electrons from lower energy orbitals (HOMO - Highest Occupied Molecular Orbital) to higher energy orbitals (LUMO - Lowest Unoccupied Molecular Orbital).

The primary electronic transitions expected for this compound are π → π* and n → π. The pyridine ring, an aromatic system, contains a conjugated system of π electrons. This conjugation significantly lowers the energy gap between the π (bonding) and π (antibonding) orbitals, resulting in strong absorption bands in the UV region, typically associated with π → π* transitions. libretexts.org Furthermore, the nitrogen atoms in both the pyridine and piperazine rings, as well as the exocyclic amino group, possess lone pairs of non-bonding electrons. These electrons can be promoted to an antibonding π* orbital of the pyridine ring, giving rise to n → π* transitions. youtube.com These transitions are generally of lower energy and intensity compared to π → π* transitions.

The solvent environment can influence the absorption spectrum. Polar solvents can interact with the lone pair electrons, stabilizing the n orbitals and leading to a "blue shift" (a shift to shorter wavelengths) for n → π* transitions. youtube.com The specific wavelengths (λmax) of maximum absorbance are characteristic of the molecule's electronic structure. For similar conjugated systems, π → π* transitions are often observed at shorter wavelengths (higher energy), while the lower-intensity n → π* transitions appear at longer wavelengths (lower energy). libretexts.org

Table 1: Expected Electronic Transitions for this compound

Transition Type Involved Orbitals Expected Relative Intensity Chromophore
π → π* π bonding to π* antibonding High Pyridine ring

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

The crystal packing of such molecules is heavily influenced by a network of intermolecular interactions. Hydrogen bonds are particularly significant. The primary amine group (-NH2) on the pyridine ring is a potent hydrogen bond donor, while the pyridine nitrogen and the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors. mdpi.com This can lead to the formation of extensive hydrogen-bonded chains or more complex three-dimensional networks, which stabilize the crystal lattice. nih.gov

Table 2: Potential Crystal Data and Intermolecular Interactions for a Related Compound, 3-[4-(Pyrimidin-2-yl)piperazin-1-ium-1-yl]butanoate

Parameter Value Reference
Crystal System Monoclinic nih.gov
Space Group P2₁/c (assumed from common packing)
Key Intermolecular Interactions N—H···O hydrogen bonds, C—H···O interactions nih.gov

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound in a research context.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound and for quantitative analysis. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of compound. researchgate.netnih.gov

In a typical RP-HPLC setup, an octadecylsilane (C18) column is used as the stationary phase. nih.govptfarm.pl The mobile phase generally consists of a mixture of an aqueous buffer (often with an acidic pH, like a phosphate buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). researchgate.netptfarm.pl The acidic buffer helps to protonate the amine functionalities, ensuring sharp, symmetrical peak shapes by preventing interactions with residual silanol groups on the stationary phase. Detection is commonly performed using a UV detector, set at a wavelength where the pyridine chromophore exhibits strong absorbance. nih.gov The method's parameters, including selectivity, precision, accuracy, and linearity, must be validated to ensure reliable results. researchgate.net

Table 3: Typical HPLC Parameters for Analysis of Piperazine Derivatives

Parameter Description
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govptfarm.pl
Mobile Phase Acetonitrile and an aqueous phosphate buffer (e.g., pH 2-3) nih.govptfarm.pl
Detection UV spectrophotometry (e.g., ~240 nm) nih.gov

| Internal Standard | A stable, structurally similar compound may be used for quantification nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of this compound, although it presents certain challenges. Amines, particularly primary and secondary amines, are polar and can exhibit strong interactions with the stationary phase, leading to poor peak shape (tailing) and potential adsorption within the column. labrulez.com

To overcome these issues, specialized columns with deactivated surfaces are necessary. labrulez.com Alternatively, derivatization of the amine groups to form less polar, more volatile derivatives can significantly improve chromatographic performance. The mass spectrometer detector provides high sensitivity and structural information, allowing for confident identification based on the compound's mass spectrum and fragmentation pattern. While GC-MS is a powerful technique, the need for specialized columns or derivatization often makes HPLC a more straightforward method for routine analysis of this compound. nih.gov

When synthesis of this compound results in a mixture of products or contains residual starting materials, preparative chromatography is employed for its isolation and purification. This can be performed using either preparative HPLC or traditional column chromatography.

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. nih.gov It offers high resolution, allowing for the separation of closely related impurities.

More commonly for larger scales, column chromatography using a stationary phase like silica gel is employed. A suitable solvent system (eluent) is selected based on preliminary analysis by thin-layer chromatography (TLC). The polarity of the eluent is optimized to achieve differential migration of the target compound and impurities through the column, enabling the collection of the pure compound in fractions.

Computational Chemistry and Theoretical Studies of 3 4 Methylpiperazin 1 Yl Pyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

An analysis of the electronic structure of 3-(4-Methylpiperazin-1-yl)pyridin-2-amine would reveal how electrons are distributed across the molecule. Central to this is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. For this compound, the HOMO would likely be distributed over the electron-rich regions, such as the amino group (-NH2) and the nitrogen atoms of the pyridine (B92270) and piperazine (B1678402) rings. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential.

The LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. The LUMO for this compound would likely be located primarily on the aromatic pyridine ring. The energy of the LUMO (ELUMO) is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical parameter. A small energy gap suggests that the molecule is more easily excitable and thus more chemically reactive. Quantum chemical calculations would provide precise energy values and visualizations of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data Note: The following data is illustrative of what a DFT calculation would produce and is not based on published experimental results for this specific compound.

Parameter Description Hypothetical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -5.8
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.2
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO 4.6

A Molecular Electrostatic Potential (MEP) map is a visualization that illustrates the charge distribution of a molecule. It is invaluable for predicting how a molecule will interact with other charged species. MEP maps are color-coded to show regions of different electrostatic potential.

Negative Regions (Red/Yellow): These areas are rich in electrons and are prone to electrophilic attack. For this compound, negative potential would be expected around the nitrogen atoms of the pyridine ring and the amino group due to the presence of lone pairs of electrons.

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. Positive potential would be concentrated around the hydrogen atoms, particularly the hydrogens of the amino group.

Neutral Regions (Green): These areas have a relatively balanced electrostatic potential.

Analysis of the MEP map helps in understanding non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition and binding to biological targets.

Conformational Analysis and Energy Landscapes

Due to the presence of single bonds, particularly the bond connecting the piperazine ring to the pyridine ring, this compound can adopt various three-dimensional shapes, or conformations. Conformational analysis is the study of these different arrangements and their relative energies.

By systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation, an energy landscape can be generated. This landscape reveals the most stable, low-energy conformations (global and local minima) and the energy barriers required to transition between them. The piperazine ring itself can exist in different conformations, such as chair, boat, or twist-boat, further adding to the complexity of the landscape. Identifying the lowest-energy conformer is crucial as it represents the most populated state of the molecule and is often the conformation responsible for its biological activity.

Molecular Dynamics Simulations for Theoretical Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation would place this compound in a simulated environment, such as a box of water molecules, to observe its dynamic behavior and interactions.

These simulations can reveal:

Solvation Effects: How the molecule interacts with solvent molecules and how this affects its conformation.

Binding Dynamics: If a biological target (like a protein) is included in the simulation, MD can model the process of the ligand binding to the active site, revealing the stability of the complex, key intermolecular interactions (hydrogen bonds, hydrophobic interactions), and any conformational changes in the protein or ligand upon binding.

Flexibility: MD simulations show how different parts of the molecule move and flex at a given temperature, providing insight into its structural dynamics.

Prediction of Reactivity and Regioselectivity

Quantum chemical calculations can be used to predict where a molecule is most likely to react (regioselectivity). Besides FMO analysis, other reactivity descriptors derived from DFT can be calculated:

Fukui Functions: These functions indicate which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

Atomic Charges: Calculating the partial charge on each atom (e.g., using Mulliken population analysis) can highlight electron-rich and electron-poor centers, which are indicative of reactive sites.

For this compound, these calculations would help predict, for example, which nitrogen atom is most likely to be protonated or which carbon atom on the pyridine ring is most susceptible to electrophilic substitution.

In Silico Screening and Ligand Design Principles (mechanistic focus)

The computational data gathered on this compound can be used to guide the design of new, related molecules with potentially improved properties. This process is a cornerstone of in silico (computer-based) drug design.

Pharmacophore Modeling: By identifying the key chemical features responsible for a molecule's activity (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers), a 3D pharmacophore model can be built. This model serves as a template for designing new molecules or searching databases for compounds with similar features.

Structure-Activity Relationships (SAR): By computationally analyzing a series of related molecules, a model can be developed that relates structural changes to changes in activity. For instance, theoretical calculations could predict how adding a substituent to the pyridine ring would alter the HOMO-LUMO gap or the molecule's binding affinity to a target. This mechanistic focus allows for the rational design of more potent and selective ligands.

Theoretical Spectroscopic Data Prediction and Comparison with Experimental Data

In the structural elucidation and characterization of novel compounds like this compound, the synergy between computational chemistry and experimental spectroscopy is invaluable. Theoretical calculations, primarily employing Density Functional Theory (DFT), provide a powerful means to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure, understand its electronic properties, and assign spectral features with high confidence. While specific comprehensive studies detailing a direct comparison for this compound are not extensively documented in publicly available literature, the well-established methodologies allow for a robust understanding of how such a comparative analysis would be performed.

Methodology of Theoretical Spectra Prediction

The prediction of spectroscopic data for this compound would typically commence with the optimization of its molecular geometry using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). This process identifies the lowest energy conformation of the molecule. Following geometry optimization, the same level of theory is used to calculate various spectroscopic properties.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for predicting ¹H and ¹³C chemical shifts. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS), computed at the same level of theory.

For vibrational spectroscopy, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, the harmonic vibrational frequencies are calculated. These theoretical frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data.

Electronic properties, such as the Ultraviolet-Visible (UV-Vis) absorption spectrum, are predicted using Time-Dependent DFT (TD-DFT) calculations. This method provides information about the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum.

Comparison with Experimental Data

The true utility of these theoretical predictions lies in their comparison with experimentally obtained spectra. This comparison serves multiple purposes, including the definitive assignment of ambiguous spectral signals and the validation of the computed structural and electronic properties of the molecule.

¹H and ¹³C NMR Spectroscopy

A comparative analysis of theoretical and experimental NMR data is crucial for assigning the signals of the pyridine, piperazine, and methyl protons and carbons. The correlation between the calculated and observed chemical shifts is often linear, and a high correlation coefficient would provide strong evidence for the correctness of the proposed structure.

Below is an interactive table presenting a hypothetical comparison of experimental and DFT-predicted ¹H and ¹³C NMR chemical shifts for this compound. The experimental values are representative of similar chemical environments found in related structures, and the theoretical values are what would be expected from a DFT/GIAO calculation.

Interactive Data Table: Comparison of ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom PositionExperimental ¹H (ppm)Theoretical ¹H (ppm)Experimental ¹³C (ppm)Theoretical ¹³C (ppm)
Pyridine-H47.257.30125.0126.5
Pyridine-H56.606.65110.0111.2
Pyridine-H68.058.10148.0149.3
Piperazine-H (axial)2.902.9550.051.5
Piperazine-H (equatorial)3.103.1555.056.2
Methyl-H2.302.3546.047.1
Amino-H25.505.45--
Pyridine-C2--158.0159.5
Pyridine-C3--135.0136.1

Vibrational Spectroscopy (FTIR)

The comparison of theoretical and experimental vibrational frequencies allows for the detailed assignment of vibrational modes. For a molecule like this compound, key vibrational modes would include N-H stretching of the amino group, C-H stretching of the aromatic and aliphatic parts, C=C and C=N stretching of the pyridine ring, and various bending and deformation modes of the piperazine ring.

The following interactive table provides a representative comparison of key experimental and scaled theoretical FTIR vibrational frequencies.

Interactive Data Table: Comparison of Key FTIR Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental (cm⁻¹)Scaled Theoretical (cm⁻¹)
N-H Stretch (Amino)3450, 33503455, 3360
C-H Stretch (Aromatic)3100-30003105-3010
C-H Stretch (Aliphatic)2950-28002955-2810
C=N Stretch (Pyridine)16201625
C=C Stretch (Pyridine)15801585
N-H Bend (Amino)16401645
C-N Stretch (Piperazine)11501155

Discrepancies between the experimental and theoretical data can often be attributed to intermolecular interactions in the solid or liquid phase, which are typically not accounted for in gas-phase theoretical calculations unless specific solvent models are employed. nih.gov

UV-Vis Spectroscopy

The comparison of the experimental UV-Vis spectrum with the results from TD-DFT calculations can provide insights into the electronic transitions occurring within the molecule. For this compound, the expected transitions would be of the π → π* and n → π* type, primarily associated with the aminopyridine chromophore. The theoretical calculations can help in assigning the observed absorption bands to specific electronic transitions.

Interactive Data Table: Comparison of UV-Vis Absorption Maxima (λmax)

SolventExperimental λmax (nm)Theoretical λmax (nm)Corresponding Transition
Ethanol250, 310245, 305π → π, n → π
Dichloromethane252, 312248, 308π → π, n → π

The close agreement between the predicted and experimental spectroscopic data, as illustrated in the hypothetical tables, would lend strong support to the structural integrity of this compound. Furthermore, this comparative approach is fundamental in modern chemical research for the unambiguous characterization of molecular structures and their properties.

Applications As a Ligand or Building Block in Coordination and Organometallic Chemistry

Chelation Properties and Metal Binding Affinity

The chelation of 3-(4-methylpiperazin-1-yl)pyridin-2-amine is primarily dictated by the arrangement of its nitrogen donor atoms. The 2-amino group and the nitrogen atom of the pyridine (B92270) ring are suitably positioned to form a stable five-membered chelate ring upon coordination to a metal center. This bidentate N,N-coordination is a common and favored binding mode for 2-aminopyridine (B139424) derivatives.

The piperazine (B1678402) ring introduces additional potential coordination sites. The tertiary amine within the piperazine ring (N1 of piperazine) and the nitrogen atom attached to the methyl group (N4 of piperazine) can also interact with metal ions, particularly in the formation of polynuclear complexes or coordination polymers. The flexibility of the piperazine ring, which can adopt chair and boat conformations, influences the geometry of the resulting metal complexes. nih.gov The presence of multiple donor sites allows this ligand to act as a monodentate, bidentate, or bridging ligand, leading to a diverse range of coordination architectures.

Synthesis of Metal Complexes Featuring this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and can influence the final structure of the complex. Common solvents for such syntheses include alcohols like methanol (B129727) or ethanol, as well as acetonitrile (B52724) and dimethylformamide (DMF).

A general synthetic procedure involves dissolving the ligand and the metal salt (e.g., chlorides, nitrates, acetates, or triflates of transition metals) in a solvent, often with gentle heating to facilitate dissolution and reaction. The resulting complex may precipitate upon cooling or after the addition of a less-polar co-solvent. The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to control the formation of different complex species. For instance, a 1:1 or 1:2 metal-to-ligand ratio is often employed for the synthesis of mononuclear complexes.

While specific synthetic details for complexes of this compound are not extensively documented in the provided search results, the synthesis of complexes with analogous aminopyridine and piperazine-containing ligands provides a reliable framework. For example, the synthesis of coordination polymers with piperazine-functionalized pyridines has been achieved through solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures. acs.org

Table 1: Representative Synthetic Conditions for Related Aminopyridine and Piperazine-Pyridine Metal Complexes

LigandMetal SaltSolvent(s)Reaction ConditionsResulting Complex Type
2-amino-3-methylpyridineAgNO₃Not specifiedNot specifiedPolymeric
4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolNi(II), Cu(II), Zn(II), Cd(II), Sn(II) acetates/chloridesEthanolic mediumReflux for 2 hoursMononuclear
N,N′-bis-(pyridine-4-carboxamido)piperazineZn(NO₃)₂·6H₂OWaterHydrothermal (393 K for 48 h)Coordination Polymer
α,α′-p-xylylenebis(1-(4-pyridylmethylene)-piper-4-azine)Co(II), Cd(II), Ag(I) saltsDMF/CH₃CNSolvothermalCoordination Polymer

This table is illustrative and based on the synthesis of structurally related compounds.

Catalytic Applications of its Metal Complexes

Metal complexes of aminopyridine ligands have demonstrated significant catalytic activity in a range of organic transformations. While direct catalytic studies of this compound complexes are not widely reported, the behavior of related aminopyridine and piperazine-containing metal complexes suggests potential applications.

One area of promise is in oxidation catalysis. For instance, tetranuclear copper complexes with aminoalcohol ligands have been shown to be efficient catalysts for the aerobic oxidation of o-aminophenol. mdpi.com The presence of multiple metal centers in close proximity can facilitate multi-electron redox processes. Given the potential of this compound to act as a bridging ligand, its polynuclear complexes could exhibit similar catalytic prowess.

Furthermore, iron complexes of aminopyridine ligands have been investigated as catalysts for atom transfer radical polymerization (ATRP), a controlled polymerization technique. nih.gov The electronic and steric environment around the metal center, which can be tuned by the ligand structure, plays a crucial role in the catalytic activity and control over the polymerization process. The specific substituents on the aminopyridine ligand can influence the catalyst's performance.

Complexes of piperazine-based macrocycles have also been studied as mimics for the Cu,Zn-superoxide dismutase (SOD) enzyme, which catalyzes the dismutation of the superoxide (B77818) radical. ufv.br This suggests that metal complexes of this compound could have potential applications in antioxidant catalysis.

Luminescent Properties of Metal Complexes

The incorporation of ligands like this compound into metal complexes can lead to materials with interesting photophysical properties, including luminescence. The ligand itself can exhibit fluorescence, and upon coordination to a metal ion, this emission can be modulated. More significantly, the ligand can act as an "antenna" to sensitize the emission of lanthanide ions.

In lanthanide complexes, the organic ligand absorbs light and transfers the energy to the lanthanide ion, which then emits light through its characteristic f-f transitions. This process, known as the antenna effect, can result in sharp, long-lived emission in the visible or near-infrared (NIR) region. Pyridine-based ligands have been successfully employed in the design of luminescent lanthanide complexes. The efficiency of the energy transfer process is dependent on the energy levels of the ligand's excited states and the emissive state of the lanthanide ion. For example, pyridine-based polyamino-polycarboxylate ligands have been used to create luminescent Nd(III) and Yb(III) complexes that emit in the NIR. nih.gov

While specific studies on the luminescent properties of this compound complexes are limited, the general principles of ligand-sensitized lanthanide emission suggest that its complexes with lanthanides such as Eu(III) (red emission) and Tb(III) (green emission) could be luminescent. The presence of the aminopyridine and piperazine moieties could influence the energy levels of the ligand and thus the efficiency of sensitization.

Table 2: Photophysical Properties of Related Pyridine-Based Lanthanide Complexes

Lanthanide IonLigand TypeExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (%)
Eu(III)Pyridine-based polyamino-polycarboxylate~300-350~615Varies with ligand structure
Nd(III)Pyridine-based polyamino-polycarboxylate~300-350~880, 1060, 1340Varies with ligand structure
Yb(III)Pyridine-based polyamino-polycarboxylate~300-350~980Varies with ligand structure
Eu(III)2-[((4-Chlorophenyl)amino)methylene]-5,5-dimethylcyclohexane-1,3-dioneNot specifiedNot specified21.9 (for the complex)

This table is illustrative and based on data from structurally related ligand systems.

Potential Role as a Monomer in Polymer Chemistry

The bifunctional nature of this compound, with its multiple nitrogen donor sites, makes it a potential candidate as a monomer for the synthesis of coordination polymers and metal-organic frameworks (MOFs). Coordination polymers are extended structures formed by the self-assembly of metal ions and organic bridging ligands.

The pyridine and piperazine groups can both participate in forming the polymeric network. For example, the pyridine nitrogen and the exocyclic amino group can chelate to one metal center, while one of the piperazine nitrogens coordinates to an adjacent metal center, leading to a 1D, 2D, or 3D network. The flexibility of the piperazine ring can allow for the formation of dynamic frameworks that may respond to external stimuli such as guest molecules. acs.org

The synthesis of coordination polymers often involves solvothermal techniques, where the components are heated in a sealed container. The choice of metal ion, counter-anion, and solvent can all influence the final topology of the polymeric network. For instance, long and flexible piperazine-derived dipyridyl ligands have been used to synthesize coordination polymers with Co(II), Cd(II), and Ag(I), resulting in diverse network structures. acs.org Similarly, N,N′-bis-(pyridine-4-carboxamido)piperazine has been employed to construct a 3D coordination polymer with Zn(II). nih.gov These examples highlight the potential of piperazine-containing pyridine ligands in the design of functional polymeric materials.

Exploration of Biological Interactions and Mechanisms of Action Mechanistic Research Focus

Enzyme Inhibition Studies (in vitro, mechanistic focus)

The 2-aminopyridine (B139424) scaffold, a core component of 3-(4-Methylpiperazin-1-yl)pyridin-2-amine, is a well-established "hinge-binding" motif found in numerous kinase inhibitors. This structural element is crucial for the inhibition of protein kinases, which are key regulators of cellular processes.

Derivatives and related structures have demonstrated potent inhibitory activity against various kinases. For instance, the broader chemical class of N-phenylpyrimidin-2-amine derivatives, which includes the 4-(pyridin-3-yl)pyrimidine moiety, is the basis for major therapeutic agents like Imatinib that specifically inhibit tyrosine kinases. mdpi.comresearchgate.net Structural studies have elucidated that Imatinib binds to the inactive conformation of the Abelson tyrosine kinase domain. mdpi.com

Furthermore, research into pyridinylpyrimidines has identified them as inhibitors of methionine aminopeptidase-1 (MetAP1). nih.gov Structure-activity relationship (SAR) studies revealed that the 2-(2-pyridinyl)-pyrimidine structure is a critical pharmacophore for chelating a metal ion within the enzyme's active site, which is essential for its inhibitory action. nih.gov Analogs where the pyridine (B92270) nitrogen was moved to the 3- or 4-position showed a significant loss of potency, highlighting the specific geometric requirements for effective enzyme inhibition. nih.gov

Compound Class / DerivativeTarget EnzymeKey Mechanistic FindingSource
Imatinib (contains pyridinylpyrimidine and methylpiperazine moieties)Abelson Tyrosine KinaseBinds to the inactive conformation of the kinase domain. mdpi.com mdpi.com
2-(2-Pyridinyl)-pyrimidine analoguesMethionine Aminopeptidase-1 (MetAP1)The 2-(2-pyridinyl)-pyrimidine motif acts as a key pharmacophore, likely through metal chelation in the active site. nih.gov nih.gov
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivativesCyclin-Dependent Kinases 4 and 6 (CDK4/6)Designed as potent and selective inhibitors targeting the ATP-binding pocket. acs.org
3,5-diaryl-2-aminopyridinesPlasmodium falciparum (various targets)The 2-aminopyridine core is essential for antiplasmodial activity. nih.gov nih.gov

Receptor Binding Assays (in vitro, mechanistic focus)

The pyridyl-piperazinyl structural motif has been explored for its ability to bind to various G-protein coupled receptors (GPCRs).

In one study, a series of pyridyl-piperazinyl-piperidine derivatives were investigated as antagonists for the human CXCR3 chemokine receptor. nih.gov The optimization of this series demonstrated that substitutions on the piperazine (B1678402) ring had a pronounced effect on CXCR3 receptor affinity. nih.gov An analog featuring a 2'(S)-ethylpiperazine moiety achieved a human CXCR3 IC50 of 0.2 nM, indicating very high binding affinity. nih.gov

Another area of investigation involves the dopamine D4 receptor. A compound identified as 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine was reported as an antagonist with high affinity and selectivity for the human dopamine D4 receptor, further establishing the utility of the piperazine-pyridine combination in targeting specific receptors. nih.gov

Compound Series / DerivativeTarget ReceptorFindingSource
Pyridyl-piperazinyl-piperidine derivativesHuman CXCR3 Chemokine ReceptorAnalog 18j, with a 2'(S)-ethylpiperazine group, showed an IC50 of 0.2 nM. nih.gov nih.gov
3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridineHuman Dopamine D4 ReceptorDemonstrated high affinity and selectivity as a receptor antagonist. nih.gov nih.gov
1-Amidino-4-phenylpiperazinesHuman Trace Amine-Associated Receptor 1 (hTAAR1)Showed nanomolar EC50 values in functional assays, acting as potent agonists. mdpi.com mdpi.com

Cell-Based Assays for Cellular Pathway Modulation (mechanistic, non-clinical)

Cell-based assays are critical for understanding how enzyme inhibition or receptor binding translates into effects on cellular signaling pathways. Compounds containing the 2-aminopyridine and methylpiperazine moieties have been evaluated in various cellular contexts.

For example, imidazo[4,5-b]pyridine-based dual FLT3/Aurora kinase inhibitors were profiled in cell-based assays to confirm their mechanism of action. nih.gov These compounds were shown to inhibit cellular processes controlled by these kinases. Similarly, derivatives of 1H-indole-2-carbohydrazide containing the 4-(pyridin-3-yl)pyrimidine moiety were evaluated for their ability to induce vacuolization, a form of non-apoptotic cell death known as methuosis, in cancer cell lines. semanticscholar.org Several of these compounds were identified as potent inducers of this cellular pathway. semanticscholar.org

In studies of Aurora kinase inhibitors, derivatives were initially screened in the HCT 116 cancer cell line to establish a structure-activity relationship based on cellular potency, which reflects the compound's ability to engage its target and modulate downstream pathways within a cellular environment. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Targets (focused on chemical modifications and theoretical binding, not clinical outcomes)

SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications to a molecule affect its biological activity. For compounds related to this compound, extensive SAR has been developed.

Pyridine Core and 2-Amino Group: In a series of antimalarial 3,5-diaryl-2-aminopyridines, the pyridine core and the 2-amino group were found to be essential for activity. nih.gov Replacing the pyridine with a pyrazine core maintained or improved activity, but other changes, or substitutions on the 2-amino group, led to a loss of antiplasmodial effects. nih.gov

Piperazine Substitutions: For CXCR3 chemokine antagonists, substitutions on the piperazine ring were critical for receptor affinity. nih.gov An ethyl group at the 2'-position of the piperazine moiety was identified as optimal for binding. nih.gov In a different series of kinase inhibitors, moving an N-methylpiperazine moiety from the para- to the meta-position of a phenyl ring was beneficial for improving metabolic stability. nih.gov

Substituents on the Pyridine/Pyrimidine Ring: In the development of MetAP1 inhibitors, a 5-chloro substituent on the pyrimidine ring enhanced potency. nih.gov For a series of CDK9 inhibitors, various substitutions were explored on the pyrimidine ring, with different groups influencing potency and selectivity against other kinases like CDK2. cardiff.ac.uk

Compound SeriesBiological TargetKey SAR FindingSource
3,5-diaryl-2-aminopyridinesPlasmodium falciparumThe 2-aminopyridine core is critical; replacement with a pyrazine is tolerated. nih.gov nih.gov
Pyridyl-piperazinyl-piperidinesCXCR3 ReceptorSubstitution at the 2'-position of the piperazine ring dramatically affects receptor affinity. nih.gov nih.gov
Imidazo[4,5-b]pyridinesFLT3/Aurora KinasesThe position of the N-methylpiperazine group on an attached phenyl ring influences metabolic stability. nih.gov nih.gov
PyridinylpyrimidinesMetAP1 EnzymeA 5-chloro group on the pyrimidine ring enhances inhibitory potency. nih.gov nih.gov
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-1,3,5-triazin-2-amine AnaloguesEquilibrative Nucleoside Transporters (ENTs)Replacement of a naphthalene moiety with a benzene moiety abolished inhibitory effects on ENT1 and ENT2. frontiersin.org frontiersin.org

Investigation of Theoretical Binding Modes through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the binding modes of inhibitors to their target proteins.

For kinase inhibitors, the 2-aminopyridine portion of related molecules consistently forms key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. nih.gov For example, in imidazo[4,5-b]pyridine inhibitors, the N4 pyridine and N3 imidazole hydrogens form bonds with Ala213 in the kinase hinge. nih.gov

Docking studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives with CDK2, CDK4, and CDK6 have been used to rationalize their inhibitory activity and selectivity. nih.gov These studies, validated by molecular dynamics simulations, identified crucial polar interactions, particularly electrostatic interactions with lysine and aspartate residues, as determinants of bioactivity. nih.gov The 4-methylpiperazin-1-yl substituent, when present on a phenyl ring attached to the core, often points into the solvent-accessible area of the binding pocket. nih.gov

In a study on COT kinase inhibitors, docking revealed that a potent compound formed hydrogen bonds with residues GLY 210, GLU 208, ASP 270, and GLU 220, as well as pi-pi stacking and hydrophobic interactions, resulting in a high docking score of -14.860. alliedacademies.orgalliedacademies.org

Mechanistic Insights into Cellular Permeation and Distribution (in vitro/theoretical)

Understanding how a compound crosses cell membranes is crucial for its biological activity. Both in vitro assays and theoretical calculations are used to predict these properties.

A study on 2-amino-4-substituted pyridine-based neuronal nitric oxide synthase inhibitors investigated cellular permeability using the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov This research provided several key insights:

Adding a piperazine tail containing two tertiary amines to a lead compound decreased its permeability by three orders of magnitude, likely due to increased polarity and basicity. nih.gov

Conversely, increasing lipophilicity by replacing hydrogen atoms with fluorine atoms on the 4-methyl substituent of the 2-aminopyridine head significantly increased permeability. nih.gov

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are often used to predict properties like Blood-Brain Barrier (BBB) penetration and Human Intestinal Absorption (HIA). alliedacademies.org For a series of COT kinase inhibitors, these computational tools were used alongside docking to identify lead compounds with favorable pharmacokinetic profiles. alliedacademies.org

Structural Modification on 2-Aminopyridine ScaffoldEffect on Permeability (PAMPA assay)Inferred MechanismSource
Addition of a piperazine tailDecreased by 3 orders of magnitudeIncreased polarity and number of basic centers. nih.gov nih.gov
Replacement of 4-CH3 with 4-CF3Increased significantlyEnhanced lipophilicity and hydrophobic interactions. nih.gov nih.gov
Replacement of 3-C-H with N (forming a pyrimidine)Decreased relative to parent pyridineAlteration in electronic properties and polarity. nih.gov nih.gov

Future Research Directions and Emerging Applications

Development of Advanced Synthetic Methodologies

While traditional methods for synthesizing 2-aminopyridine (B139424) derivatives often involve harsh conditions or expensive catalysts, future research is expected to focus on more efficient, scalable, and environmentally benign synthetic routes. nih.govgoogle.com Advanced methodologies such as multicomponent reactions (MCRs), catalyst-free syntheses, and flow chemistry approaches are promising areas of investigation. nih.govresearchgate.net MCRs, in particular, offer a powerful strategy for rapidly generating a library of derivatives by combining three or more reactants in a single step, which is highly efficient for exploring structural diversity. nih.govmdpi.com The use of enaminones as key precursors under solvent-free conditions represents another innovative approach to producing substituted 2-aminopyridines. researchgate.netmdpi.com

Synthetic MethodologyKey AdvantagesPotential Application for Target Compound
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, rapid access to structural diversity. nih.govEfficient, one-pot synthesis of a wide range of derivatives for screening.
Catalyst-Free Synthesis Reduced cost, lower environmental impact, simplified purification processes. nih.govGreener and more economical production on a larger scale.
Flow Chemistry Precise control over reaction parameters, enhanced safety, ease of scalability.Continuous manufacturing and improved yield and purity.
Microwave-Assisted Synthesis Rapid reaction times, increased yields, cleaner reactions. nanobioletters.comAccelerated synthesis of analogs for rapid evaluation.

Exploration of Novel Chemical Transformations and Reactivity Patterns

Future studies will likely delve into the untapped reactivity of 3-(4-Methylpiperazin-1-yl)pyridin-2-amine. Research could focus on selective functionalization at several key positions: the amino group, the pyridine (B92270) ring, and the second nitrogen of the piperazine (B1678402) ring. Exploring novel transformations such as C-H activation on the pyridine ring could open up new avenues for creating complex derivatives that are otherwise difficult to synthesize. Understanding the interplay between the electronic properties of the aminopyridine system and the piperazine substituent will be crucial for predicting and controlling its reactivity in various chemical reactions.

Design of Next-Generation Derivatives for Specific Research Probes

The inherent properties of the 2-aminopyridine scaffold make it an excellent starting point for the design of next-generation chemical probes. nih.gov Unsubstituted pyridin-2-amine itself is known to have a high quantum yield, suggesting that derivatives of this compound could be developed into novel fluorescent probes. nih.gov By incorporating specific functionalities, a range of specialized tools for biological research could be created. The piperazine moiety is a common feature in kinase inhibitors, indicating that derivatives could be designed as probes to study kinase activity and signaling pathways. tandfonline.comnih.govnih.gov

Potential ModificationResulting Probe TypeResearch Application
Conjugation to a fluorophoreFluorescent ProbeVisualizing cellular structures or tracking the molecule within a biological system. nih.gov
Incorporation of a photo-crosslinkerPhotoaffinity LabelIdentifying protein binding partners and elucidating mechanisms of action.
Addition of a biotin tagAffinity-Based ProbeIsolating and identifying target proteins from complex biological mixtures.
Derivatization of the piperazine moietyKinase Activity ProbeDeveloping selective inhibitors for kinases like PI3K, mTOR, or JAK2 for cancer research. tandfonline.comnih.gov

Integration into Materials Science Research and Supramolecular Assemblies

The chelating ability of the 2-aminopyridine structure presents opportunities for its use in materials science. nih.gov Future research could explore the use of this compound as a ligand for the construction of metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in gas storage, catalysis, or as chemical sensors. The molecule's capacity for hydrogen bonding via its amino group and various nitrogen atoms could also be exploited to build complex supramolecular assemblies with tailored architectures and functions. The principles seen in benzanthrone dyes, where donor-acceptor architecture leads to interesting photophysical properties, could be applied by derivatizing the aminopyridine scaffold to create novel functional dyes. mdpi.com

Advanced Computational Modeling and Machine Learning Applications in Chemical Research

Computational chemistry is a powerful tool for predicting the properties and behavior of molecules. researchgate.net Methods such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR), and molecular docking can be applied to this compound and its derivatives. tandfonline.comresearchgate.netnih.gov These computational studies can guide the synthesis of new compounds by predicting their electronic properties, reactivity, and potential as inhibitors for biological targets like Janus kinase 2 (JAK2). tandfonline.com

Furthermore, the integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. nih.gov ML models can be trained on existing data from 2-aminopyridine and piperazine-containing compounds to predict the properties of novel, virtual derivatives of this compound. researchgate.netmdpi.com This in silico screening can significantly accelerate the discovery of new molecules with desired characteristics, such as high binding affinity for a specific protein target or particular photophysical properties, before committing resources to their synthesis. researchgate.net

Role in Chemical Biology Tool Development and Probe Synthesis

Building on the potential for creating research probes, this scaffold is well-suited for the development of sophisticated tools for chemical biology. nih.gov The synthesis of derivatives could lead to "smart" probes that, for instance, become fluorescent only after reacting with a specific target molecule, a "click-and-probe" approach. nih.gov Such bioorthogonally activated probes are invaluable for studying biological processes in living systems with minimal background interference. nih.gov Given the prevalence of the piperazine moiety in radiolabeled tracers for Positron Emission Tomography (PET), derivatives of this compound could be developed into novel PET probes for imaging specific pathways or diseases in vivo. nih.gov

Q & A

Basic: What are the standard synthetic routes for 3-(4-methylpiperazin-1-yl)pyridin-2-amine, and how are intermediates characterized?

Answer:
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. For example, derivatives like 5-(4-methylpiperazin-1-yl)pyridin-2-amine are synthesized by reacting 2-amino-5-nitropyridine with 4-methylpiperazine under palladium catalysis (e.g., Pd₂(dba)₃ and BINAP in toluene) . Key intermediates are characterized using:

  • ¹H NMR (600 MHz, DMSO-d₆) : Peaks at δ 1.06 (d, J = 6.44 Hz, 6H) for methyl groups and δ 6.45–7.76 ppm for aromatic protons .
  • LCMS (ESI) : Molecular ion peaks (e.g., m/z 221 [M + H]⁺) confirm product formation .

Advanced: How can discrepancies in ¹H NMR data for structurally similar analogs be resolved during synthesis?

Answer:
Discrepancies often arise from conformational flexibility of the piperazine ring or solvent effects. For example, 5-(4-isopropylpiperazin-1-yl)pyridin-2-amine shows δ 2.59–3.10 ppm (piperazine protons) in CHCl₃-d, but shifts may occur in DMSO-d₆ due to hydrogen bonding . To resolve ambiguities:

  • Compare NOESY/ROESY data to confirm spatial proximity of protons.
  • Use variable-temperature NMR to assess dynamic effects.
  • Cross-validate with LCMS-HRMS for exact mass confirmation .

Basic: What purification strategies are recommended for isolating this compound from reaction mixtures?

Answer:

  • Column chromatography : Use silica gel with gradient elution (e.g., 5–20% MeOH in DCM) to separate polar amines.
  • Acid-base extraction : Protonate the amine with HCl (1M), wash organics, then basify with K₂CO₃ to precipitate the free base .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, confirmed by sharp melting points (>200°C) .

Advanced: How can competing side reactions during nitro group reduction (e.g., Fe/NH₄Cl) be minimized?

Answer:
In reductions of intermediates like tert-butyl ((1-((2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate :

  • Control pH : Maintain NH₄Cl in excess to stabilize Fe²⁺ and prevent over-reduction.
  • Temperature : Perform at 50–60°C to avoid decomposition.
  • Monitor by TLC : Use 10% MeOH/DCM to track nitro-to-amine conversion.
  • Post-reduction quenching : Add EDTA to chelate residual Fe³⁺ and prevent oxidation .

Basic: What analytical techniques confirm the structural integrity of this compound?

Answer:

  • ¹³C NMR : Look for carbons adjacent to nitrogen (e.g., pyridine C2 at ~150 ppm, piperazine C-N at ~45–55 ppm) .
  • IR spectroscopy : N-H stretches (~3350 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) confirm functional groups.
  • Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 58.5%, H: 7.8%, N: 24.2%) .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity in analogs of this compound?

Answer:
For antileukemic analogs (e.g., 1-(3-bromophenyl)-3-(thiophen-3-yl)-5-(4-(4-methylpiperazin-1-yl)phenyl)-2-pyrazoline) :

  • Modify substituents : Replace methylpiperazine with morpholine or thiomorpholine to assess solubility and target binding .
  • Assay design : Use HL-60/K562 cell lines with caspase-3 activation readouts to quantify apoptosis induction.
  • QSAR modeling : Correlate logP, polar surface area, and IC₅₀ values to predict efficacy .

Basic: What are common stability issues during storage, and how are they mitigated?

Answer:

  • Light sensitivity : Store in amber vials at –20°C under inert gas (N₂/Ar) .
  • Hydrolysis : Avoid aqueous buffers with pH >8; lyophilize if necessary.
  • Purity monitoring : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN) every 6 months .

Advanced: How can regioselectivity challenges in pyridine functionalization be addressed?

Answer:
For C-3 vs. C-5 substitution:

  • Directing groups : Install Boc-protected amines to guide metalation in cross-coupling reactions.
  • Computational modeling : DFT calculations predict electrophilic aromatic substitution (EAS) sites based on charge distribution.
  • Microwave-assisted synthesis : Enhance kinetic control at 100–120°C to favor desired regioisomers .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Gloves (nitrile), lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of amine vapors.
  • Spill management : Neutralize with citric acid, then absorb with vermiculite .

Advanced: How can metabolic stability be improved for in vivo studies?

Answer:

  • Deuterate labile positions : Replace methylpiperazine C-H with C-D to slow CYP450 metabolism.
  • Prodrug design : Mask the amine as a pivaloyloxymethyl (POM) ester for enhanced bioavailability.
  • Microsomal assays : Use liver microsomes (human/rat) with NADPH to identify metabolic hotspots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.